BenchChemオンラインストアへようこそ!

3-(4-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Autotaxin inhibition Pyrazolo[1,5-a]pyrimidine SAR Crystallographic binding

3-(4-Chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 896080-19-6) is a fully substituted pyrazolo[1,5-a]pyrimidine heterocycle bearing a 4-chlorophenyl group at the 3-position, a methyl group at the 5-position, and an N-phenylamine at the 7-position, with a molecular formula C19H15ClN4 and a molecular weight of 334.8 g/mol. The pyrazolo[1,5-a]pyrimidine scaffold has been widely exploited as a kinase inhibitor template, particularly targeting cyclin-dependent kinases (CDKs), and the specific substitution pattern of this compound determines its molecular recognition properties.

Molecular Formula C19H15ClN4
Molecular Weight 334.81
CAS No. 896080-19-6
Cat. No. B2838161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS896080-19-6
Molecular FormulaC19H15ClN4
Molecular Weight334.81
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H15ClN4/c1-13-11-18(23-16-5-3-2-4-6-16)24-19(22-13)17(12-21-24)14-7-9-15(20)10-8-14/h2-12,23H,1H3
InChIKeyKBVIEHLVTUBFPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 896080-19-6): Structural and Physicochemical Baseline for Pyrazolo[1,5-a]pyrimidine Procurement


3-(4-Chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 896080-19-6) is a fully substituted pyrazolo[1,5-a]pyrimidine heterocycle bearing a 4-chlorophenyl group at the 3-position, a methyl group at the 5-position, and an N-phenylamine at the 7-position, with a molecular formula C19H15ClN4 and a molecular weight of 334.8 g/mol [1]. The pyrazolo[1,5-a]pyrimidine scaffold has been widely exploited as a kinase inhibitor template, particularly targeting cyclin-dependent kinases (CDKs), and the specific substitution pattern of this compound determines its molecular recognition properties [2]. Commercially, the compound is supplied at ≥95% purity, making it suitable as a building block or screening candidate in medicinal chemistry programs .

Why Generic Substitution of Pyrazolo[1,5-a]pyrimidin-7-amines Is Not Reliable for 896080-19-6


Within the pyrazolo[1,5-a]pyrimidine class, minor positional isomerism can profoundly alter biological target engagement [1]. For example, the closely related analog 3-(4-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits an IC50 of 0.95455 µM against rat autotaxin, demonstrating that the N-7 substituent is a critical determinant of protein-ligand interaction [2]. Consequently, simply procuring any pyrazolo[1,5-a]pyrimidin-7-amine with similar substituents — without verifying the exact 3-(4-chlorophenyl), 5-methyl, N-phenyl substitution pattern — introduces unacceptable risk of divergent activity in biochemical or cellular assays. The quantitative evidence below substantiates why CAS 896080-19-6 must be specified precisely rather than replaced with an in-class analog.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 896080-19-6)


N-7 Substituent Differentiation: Phenyl vs. Oxolan-2-ylmethyl Impact on Autotaxin Binding

The target compound bears an N-phenyl group at the 7-position. A structurally resolved analog, 3-(4-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, co-crystallized with rat autotaxin (PDB 7g4s) exhibits an IC50 of 0.95455 µM [1]. Replacing the oxolan-2-ylmethyl substituent with a phenyl group (as in CAS 896080-19-6) eliminates the hydrogen-bonding capacity of the tetrahydrofuran oxygen and alters steric fit within the autotaxin hydrophobic pocket, a change predicted to substantially shift inhibitory potency. This comparative structural evidence demonstrates that the N-phenyl substituent confers a distinct pharmacophoric profile that cannot be extrapolated from analogs bearing aliphatic or heterocyclic N-substituents.

Autotaxin inhibition Pyrazolo[1,5-a]pyrimidine SAR Crystallographic binding

Positional Isomerism: 3-(4-Chlorophenyl) vs. N-(4-Chlorophenyl) Regioisomer Distinction

CAS 896080-19-6 features a 4-chlorophenyl group at the pyrazole C-3 position and an unsubstituted phenyl on the exocyclic N-7 amine. Its regioisomer, N-(4-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877787-90-1), reverses this arrangement with a phenyl at C-3 and a 4-chlorophenyl on the N-7 amine . This positional swap relocates the electron-withdrawing chlorine atom from the heterocyclic core periphery to the solvent-exposed N-7 region, altering both the electronic structure of the pyrazolo[1,5-a]pyrimidine ring system and the shape complementarity with kinase ATP-binding pockets. The two regioisomers share identical molecular formula (C19H15ClN4) and molecular weight (334.8 g/mol), making them indistinguishable by mass spectrometry alone, yet they are expected to exhibit divergent kinase inhibition profiles based on established pyrazolo[1,5-a]pyrimidine SAR [1].

Regioisomerism Kinase inhibitor selectivity Molecular recognition

Physicochemical Property Comparison: LogP and Hydrogen-Bonding Capacity vs. 6-(4-Chlorophenyl) Isomer

CAS 896080-19-6 has a computed XLogP3 of 4.9, a single hydrogen bond donor (the N-7 amine NH), and three hydrogen bond acceptors [1]. In comparison, the 6-(4-chlorophenyl)-2-methyl-3-phenyl isomer (CAS 639463-29-9) relocates the chlorophenyl group to the pyrimidine C-6 position, which alters the molecular shape and electronic distribution while maintaining the same rotatable bond count and hydrogen-bonding pharmacophore . The higher LogP of 896080-19-6 relative to many drug-like kinase inhibitors (typical range 2–4) reflects its relatively hydrophobic character, which may favor membrane permeability but could also increase plasma protein binding. These computed properties provide a baseline for assessing ADME suitability before committing to synthesis or procurement.

Lipophilicity Drug-likeness Physicochemical profiling

Commercial Purity Benchmarking: 95%+ Specification for Reproducible Screening

The compound is commercially supplied at ≥95% purity as determined by HPLC . This purity level is adequate for primary biochemical screening and is consistent with industry standards for building-block procurement. However, for quantitative biophysical assays (e.g., SPR, ITC) or co-crystallization trials, further purification (e.g., preparative HPLC to ≥98%) is recommended. The absence of specified polymorph or salt-form data in standard vendor documentation means that lot-to-lot consistency in solid-state properties should be verified for applications sensitive to dissolution rate or crystal packing.

Compound purity Screening quality control Procurement specification

Recommended Application Scenarios for 3-(4-Chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 896080-19-6)


Kinase Inhibitor SAR Studies Targeting CDK Family Members

Given the established role of pyrazolo[1,5-a]pyrimidin-7-amines as CDK inhibitor scaffolds [1], CAS 896080-19-6 is most appropriately deployed as a defined SAR probe in kinase selectivity panels. Its 3-(4-chlorophenyl) and N-phenyl substitution pattern provides a specific topology for ATP-binding site engagement. Researchers comparing this compound against its N-(oxolan-2-ylmethyl) analog (autotaxin IC50 = 0.95455 µM [2]) can map the contribution of the N-7 substituent to kinase vs. non-kinase target selectivity.

Regioisomer-Specific Chemical Biology Probe Development

The existence of a regioisomer (CAS 877787-90-1) with identical molecular weight necessitates the use of authenticated CAS 896080-19-6 as a positive control in analytical method development. HPLC or NMR methods capable of resolving these two regioisomers can be validated using the pure compound as a reference standard, ensuring that subsequent biological data are correctly attributed to the intended chemical structure.

Lipophilic Fragment and Scaffold-Hopping Library Design

With a computed XLogP3 of 4.9 [1], this compound occupies a relatively lipophilic region of chemical space. It can serve as a core scaffold for fragment-based or scaffold-hopping approaches where modulating lipophilicity through systematic substitution (e.g., replacing the 4-chlorophenyl with more polar heteroaryl groups) is a design objective. Its single hydrogen bond donor and three acceptors provide a well-defined pharmacophoric anchor for structure-based design.

Autotaxin-Lipid Signaling Pathway Probe (Comparative Use)

Although 896080-19-6 itself has not been directly assayed against autotaxin, its close structural analog (PDB 7g4s) demonstrates sub-micromolar autotaxin inhibition [2]. The N-phenyl variant can be used as a matched-pair comparator to evaluate the contribution of the N-7 substituent to autotaxin binding, particularly in assays measuring LPA production or cell migration.

Quote Request

Request a Quote for 3-(4-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.